molecular formula C9H13NOS B1466664 3-[(2-Furylmethyl)thio]pyrrolidine CAS No. 1250753-13-9

3-[(2-Furylmethyl)thio]pyrrolidine

Cat. No. B1466664
CAS RN: 1250753-13-9
M. Wt: 183.27 g/mol
InChI Key: KEFXMMHQAYNGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Furylmethyl)thio]pyrrolidine” is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrrolidine ring with a furylmethylthio substituent . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Structural Characterization

  • The synthesis of pyrrolidine derivatives, including those with furylmethyl groups, involves the formation of complex molecules that are structurally diverse. These compounds are synthesized to explore their chemical properties and potential applications in creating new medicinal molecules with improved biological activity. The structural characterization of these compounds uses techniques such as 1H NMR spectroscopy and IR spectrometry, which confirm the successful synthesis of the desired products (Rubtsova et al., 2020).

Catalytic and Polymerization Properties

  • Novel hemi-labile pyridyl-imine palladium complexes, including those derived from furylmethyl groups, have been synthesized and shown to catalyze the polymerization of ethylene, albeit with low activities. These studies highlight the potential of such compounds in catalysis and material synthesis (Motswainyana et al., 2011).

Material Science and Photophysical Properties

Formation of Greenish Metal-lustrous Organic Crystals

  • Certain pyrrolidine derivatives are involved in the production of crystals with greenish metallic luster, showing unique absorption properties in solid-state UV–vis–NIR spectra. These findings suggest potential applications in the development of new materials with specific optical properties (Ogura et al., 2006).

Quantum Chemical Investigation

  • DFT and quantum chemical investigations on substituted pyrrolidinones highlight their electronic properties, such as HOMO and LUMO energy levels, which are crucial for designing materials with desired electronic and photophysical characteristics (Bouklah et al., 2012).

Biologically Active Molecules

Enantioselective Reactions

  • Pyrrolidine derivatives, including those with furylmethyl substituents, undergo asymmetric reactions, leading to the formation of compounds with high enantiomeric excess. These reactions are essential for creating biologically active molecules with specific stereochemistry (Zhao & Seidel, 2015).

Biochemical Analysis

Biochemical Properties

3-[(2-Furylmethyl)thio]pyrrolidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with carbonic anhydrase isoenzymes, specifically human carbonic anhydrase I and II . These interactions are crucial as carbonic anhydrases are involved in various physiological processes, including pH regulation and ion transport. The binding of this compound to these enzymes can inhibit their activity, thereby influencing the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can lead to alterations in intracellular pH, which in turn affects cell signaling pathways and metabolic processes . Additionally, changes in gene expression patterns have been observed in response to the presence of this compound, indicating its potential role in regulating cellular functions at the genetic level.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their catalytic activity . This inhibition disrupts the normal function of these enzymes, leading to downstream effects on cellular processes. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of carbonic anhydrase activity, resulting in persistent alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits carbonic anhydrase activity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence other metabolic pathways by modulating the activity of enzymes involved in cellular respiration and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby modulating its effects on cellular processes.

properties

IUPAC Name

3-(furan-2-ylmethylsulfanyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-2-8(11-5-1)7-12-9-3-4-10-6-9/h1-2,5,9-10H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFXMMHQAYNGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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